Methyl 4-(oct-1-yne-1-sulfonyl)benzoate is an organic compound characterized by a sulfonyl group attached to a benzoate moiety and an alkyne functional group. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in synthetic organic chemistry. This article delves into its sources, classification, synthesis methods, molecular structure, chemical reactions, mechanisms of action, physical and chemical properties, and scientific applications.
Methyl 4-(oct-1-yne-1-sulfonyl)benzoate can be synthesized from commercially available starting materials, including 4-(oct-1-yne-1-sulfonyl)benzoic acid and methanol. The synthesis typically requires a catalyst to facilitate the esterification process.
This compound is classified under the following categories:
The synthesis of methyl 4-(oct-1-yne-1-sulfonyl)benzoate primarily involves the esterification of 4-(oct-1-yne-1-sulfonyl)benzoic acid with methanol. This reaction typically requires acidic conditions to promote the formation of the ester bond.
Methyl 4-(oct-1-yne-1-sulfonyl)benzoate features a benzoate backbone with a sulfonyl group and an alkyne chain.
Property | Value |
---|---|
Molecular Weight | 292.4 g/mol |
IUPAC Name | Methyl 4-oct-1-yne-1-sulfonylbenzoate |
InChI | InChI=1S/C16H20O3S/c1-3... |
SMILES | CCCCCCC#CS(=O)C1=CC=C(C=C1)C(=O)OC |
Methyl 4-(oct-1-yne-1-sulfonyl)benzoate can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for methyl 4-(oct-1-yne-1-sulfonyl)benzoate largely depends on the nature of its functional groups. The sulfinyl group can act as either a nucleophile or electrophile, allowing for versatile reactivity in various chemical transformations. This property is particularly useful in synthetic chemistry where multiple pathways may be explored for compound formation.
Methyl 4-(oct-1-yne-1-sulfonyl)benzoate is expected to have a moderate solubility in organic solvents due to its hydrophobic aliphatic chain and aromatic structure.
Key chemical properties include:
Methyl 4-(oct-1-yne-1-sulfonyl)benzoate has several scientific uses:
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8